1,3-Divinylbenzene

Catalog No.
S604957
CAS No.
108-57-6
M.F
C10H10
M. Wt
130.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Divinylbenzene

CAS Number

108-57-6

Product Name

1,3-Divinylbenzene

IUPAC Name

1,3-bis(ethenyl)benzene

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

InChI

InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2

InChI Key

PRJNEUBECVAVAG-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)C=C

Synonyms

1,3-diethenylbenzene, 1,3-divinylbenzene

Canonical SMILES

C=CC1=CC(=CC=C1)C=C

Crosslinking Agent for Polymers:

DVB acts as a crucial crosslinking agent for various vinyl polymers, including polystyrene and poly(ethylene glycol dimethacrylate) []. These crosslinks create a three-dimensional network within the polymer structure, enhancing its:

  • Mechanical strength and rigidity [].
  • Thermal stability [].
  • Chemical resistance [].

DVB's effectiveness as a crosslinking agent stems from its two vinyl groups, which readily participate in polymerization reactions, forming covalent bonds between individual polymer chains, leading to a more robust and interconnected network []. This property makes DVB valuable in research involving:

  • Ion exchange resins [].
  • Chromatographic materials [].
  • Membranes for separation processes [].
  • Polymer scaffolds for tissue engineering [].

Precursor for Functional Polymers:

DVB can also serve as a precursor for the synthesis of functional polymers with specific properties tailored for diverse research applications. The presence of the vinyl groups allows for further chemical modifications, introducing various functional groups onto the polymer backbone []. These functional groups can then be exploited to achieve desired functionalities, such as:

  • Catalysis [].
  • Drug delivery [].
  • Sensor development [].

By strategically modifying DVB, researchers can create novel polymers with precisely controlled properties, expanding its potential applications in various scientific fields.

Research in Material Science:

DVB plays a role in material science research by contributing to the development of new materials with enhanced properties. Its ability to crosslink polymers and its potential as a precursor for functional polymers make it valuable in:

  • Composites with improved mechanical strength and thermal resistance [].
  • Hydrogels for drug delivery and tissue engineering applications [].
  • Adhesives with superior bonding characteristics [].

1,3-Divinylbenzene is an organic compound with the molecular formula C10H10C_{10}H_{10} and is classified as a diethenylbenzene. It features a benzene ring with two vinyl groups attached at the 1 and 3 positions, making it structurally distinct from its isomers, such as 1,2-divinylbenzene and 1,4-divinylbenzene. This compound is typically encountered as a colorless liquid and is produced primarily through the thermal dehydrogenation of diethylbenzene isomers, particularly meta- and para-diethylbenzene .

Due to the presence of its vinyl groups. Notably:

  • Polymerization: It can undergo polymerization reactions to form cross-linked polymers when combined with styrene, resulting in materials like styrene-divinylbenzene copolymer. This reaction is significant in producing ion exchange resins and Merrifield resins used in peptide synthesis .
  • Self-condensing Vinyl Polymerization: When reacted with specific initiators, such as n-butyllithium, it can form hyperbranched poly(divinylbenzene) through self-condensing vinyl polymerization .

1,3-Divinylbenzene can be synthesized through several methods:

  • Thermal Dehydrogenation: The most common method involves the dehydrogenation of diethylbenzene, where heat is applied to convert diethylbenzene into divinylbenzene while releasing hydrogen gas:
    C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2\rightarrow C_6H_4(C_2H_3)_2+2H_2
  • Direct Vinylation: Another method includes the direct vinylation of phenolic compounds using vinyl magnesium bromide or other vinylating agents .

1,2-DivinylbenzeneC10H10Ortho (1,2)Less commonly used; potential for different polymer characteristics1,4-DivinylbenzeneC10H10Para (1,4)Used in similar applications but with different polymer propertiesStyreneC8H8Mono (1)Widely used in plastics and resins; precursor to divinylbenzeneEthyleneC2H4Mono (1)Basic building block for polymers; not aromatic

Uniqueness of 1,3-Divinylbenzene

The meta position of the vinyl groups in 1,3-divinylbenzene allows for unique reactivity patterns compared to its ortho and para counterparts. This positioning can influence the mechanical properties and thermal stability of resultant polymers differently than those derived from other isomers.

Limited studies focus specifically on the interaction of 1,3-divinylbenzene with biological systems. Its primary interactions are noted in polymer chemistry where it acts as a cross-linking agent. Research indicates that when blended with other monomers like styrene, it significantly alters the physical properties of the resulting copolymer, enhancing thermal stability and mechanical strength .

1,3-Divinylbenzene (DVB), also known as m-divinylbenzene or 1,3-diethenylbenzene, plays a crucial role as a difunctional monomer in polymer science. Its two vinyl groups allow for significant versatility in creating various polymer architectures, particularly through different polymerization techniques. The compound possesses a molecular weight of 130.19 g/mol with the chemical formula C₁₀H₁₀.

Anionic Initiation Strategies for Hyperbranched Polymer Synthesis

Anionic polymerization represents a powerful method for synthesizing well-defined branched polymers utilizing 1,3-divinylbenzene as a key building block. The mechanism relies on the high reactivity of the vinyl groups toward nucleophilic attack, enabling precise control over molecular architecture.

One notable approach involves the use of lithium diethylamide as a catalyst for the synthesis of functional vinyl monomers from 1,3-divinylbenzene. As reported by Yukawa et al., the reaction between m-DVB and diethylamine in the presence of lithium diethylamide produces 1-(2-diethylaminoethyl)-3-vinylbenzene (m-EAS) with yields up to 75%. The reaction proceeds through nucleophilic addition following this mechanism:

  • Formation of the amide-amine complex from diethylamine and butyllithium
  • Addition of this complex to one of the vinyl groups of 1,3-divinylbenzene
  • Selective monofunctionalization leaving the second vinyl group intact

The kinetic studies revealed that this reaction follows a second-order rate expression:
v = k[vinyl][Et₂NLi]

Where k represents the second-order rate constant (5.2 × 10⁻³ l·mol⁻¹·s⁻¹), [vinyl] is the concentration of the vinyl compound, and [Et₂NLi] represents the concentration of lithium diethylamide.

Another innovative approach involves multi-generational synthesis of hyperbranched polymers via anionic polymerization. Researchers have developed methodologies where first-generation star polymers are prepared by copolymerizing poly(4-methylstyrene)-block-polystyrene diblock anions with small amounts of divinylbenzene. These polymers can be further metalated and used to initiate additional polymerization, creating complex architectures with controlled branching.

The resulting hyperbranched polymers exhibit radius of gyration (RG) to hydrodynamic radius (RH) ratios between 0.96-1.18, indicating structures that behave like soft spheres or loose star configurations with flexible chains in their inner regions.

Baskaran pioneered work on hyperbranched polymers from 1,3-divinylbenzene through anionic self-condensing vinyl polymerization (ASCVP), offering advantages such as:

  • Utilization of readily available divinylbenzene monomers
  • Monomer groups in the polymer chain existing in equilibrium with propagating anions
  • Control over branching density and molecular weight

Controlled Radical Polymerization Techniques (ATRP/RAFT)

Controlled radical polymerization methods have revolutionized the synthesis of 1,3-divinylbenzene-based polymers by allowing precise control over molecular weight, architecture, and preventing premature gelation.

Atom Transfer Radical Polymerization (ATRP)

ATRP represents a versatile method for creating branched polystyrene structures using 1,3-divinylbenzene as a branching comonomer. The process relies on reversible halogen atom transfer between a transition metal complex and the growing polymer chain. This reversible deactivation mechanism prevents crosslinking reactions that would otherwise lead to network formation and gelation.

A notable advancement in ATRP methodology is the development of photoinduced metal-free ATRP for the synthesis of polymer microspheres. This approach offers significant advantages:

  • Production of highly cross-linked and uniform polymer microspheres at room temperature
  • Elimination of contamination by transition metal catalysts
  • Synthesis at high monomer concentrations (up to 10% by volume) without requiring stabilizers or surfactants
  • Creation of particles with immobilized ATRP initiators on their surface, enabling controlled growth of densely grafted polymer layers

Chinese researchers have developed a novel method for synthesizing hyperbranched poly(divinylbenzene) multi-arm copolymers using a combination of reverse iodine transfer polymerization and ATRP. The process involves:

  • Preparation of a hyperbranched poly(divinylbenzene) macroinitiator via reverse iodine transfer polymerization
  • Use of this macroinitiator for ATRP of methyl methacrylate to create multi-arm copolymers
  • Optional hydrolysis to convert the structure into amphiphilic hyperbranched multi-arm copolymers

This innovative approach allows precise control over molecular weight and distribution, with the relative degree of branching calculated at 1.19 and a branching degree of 0.49, approaching the theoretical maximum of 0.5 for AB₂-type monomers.

Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization offers another powerful strategy for controlling the polymerization of 1,3-divinylbenzene. This technique employs thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process.

A significant advantage of RAFT polymerization with divinylbenzene is the ability to reach higher conversions before gelation occurs. While conventional free radical polymerization typically results in gelation at approximately 15% conversion, RAFT polymerization allows conversions as high as 68% before cross-linking.

Table 1: Comparison of Maximum Conversion Before Gelation in Different Polymerization Methods for Divinylbenzene

Polymerization MethodMaximum Conversion Before Gelation (%)
Conventional Free Radical~15
RAFT PolymerizationUp to 68
RAFT (with TBTGA/BPO ratio of 1.5)50
RAFT (with TBTGA/BPO ratio of 0.7)80

Researchers have successfully employed RAFT polymerization to create highly branched polymers through the homopolymerization of divinylbenzene. The presence of RAFT agents such as 2-cyano-2-propyl dodecyl trithiocarbonate allows for controlled polymerization kinetics and preserves the thiocarbonylthio functionality in the resulting polymer structure. This retained functionality enables further modification through "grafting from" approaches, creating multifunctional materials.

Studies on the copolymerization of styrene and divinylbenzene via RAFT in supercritical CO₂ have demonstrated that:

  • The addition of a RAFT controller delays the gelation point
  • Lower molecular weight values are achieved during pre-gelation
  • More homogeneous crosslink density distribution is observed in the controlled cases
  • Polymerization rate decreases as the concentration of the controller increases

Divinylbenzene Copolymerization with Styrene Monomers

The copolymerization of 1,3-divinylbenzene with styrene represents one of the most industrially significant applications of this compound. The resulting copolymer, known as styrene-divinylbenzene (S-DVB), forms the backbone of numerous commercial products, particularly ion-exchange resins and Merrifield resins for peptide synthesis.

Several key factors influence the properties of the resulting copolymers:

  • Ratio of monomers: The proportion of DVB determines the degree of crosslinking, which directly impacts the mechanical strength, porosity, and swelling capacity of the resulting material.

  • Polymerization conditions: Temperature, solvent choice, and initiator concentration all play crucial roles in determining the structure of the resulting copolymer.

  • Isomer distribution: Commercial divinylbenzene typically contains a mixture of meta and para isomers, along with ethylvinylbenzene. The exact composition affects the reactivity and properties of the resulting polymers.

Researchers have developed innovative approaches to create porous, functional poly(styrene-co-divinylbenzene) monoliths using RAFT polymerization. This method provides enhanced control over:

  • Polymerization kinetics
  • Monolith morphology
  • Surface functionality

Kinetic studies of monolith formation reveal a period of slow copolymerization with a rate similar to RAFT homopolymerization of styrene, followed by rapid copolymerization comparable to conventional styrene-divinylbenzene systems. The time to gelation and resulting morphology depend strongly on the RAFT agent concentration.

RAFT-synthesized monoliths exhibit modified morphology with smaller pores and polymer globules compared to conventional monoliths while retaining good flow properties. Importantly, the thiocarbonylthio group remains active within the monolith structure, allowing for surface functionalization through RAFT "grafting from" approaches.

Homopolymerization Rate Constants of Meta vs. Para Isomers

The polymerization kinetics of 1,3-divinylbenzene exhibit distinct differences when compared to its para isomer, reflecting the influence of molecular geometry on reactivity [8]. Research conducted by Wiley and colleagues demonstrated that the meta isomer displays fundamentally different copolymerization characteristics compared to the para configuration [8]. The para-divinylbenzene isomer polymerizes more slowly than the meta isomer, giving rise to crosslinked copolymers with reduced swelling properties and slower sulfonation rates [8].

Quantitative kinetic studies reveal that para-divinylbenzene exhibits overall first-order rate constants of 3.25 × 10⁻³ min⁻¹ at 70.0°C and 25.0 × 10⁻³ min⁻¹ at 89.7°C when initiated with 1% benzoyl peroxide [4]. These values correspond to polymerization rates that are 2.50 times faster than styrene at 70.0°C and 3.54 times faster at 89.7°C [4]. The temperature dependence of the rate constants demonstrates activation energies consistent with free radical polymerization mechanisms [4].

Isomer ConfigurationTemperature (°C)Rate Constant (min⁻¹ × 10³)Relative Factor vs. Styrene
Para-divinylbenzene70.03.252.50
Para-divinylbenzene89.725.03.54
Meta-divinylbenzene70.0Higher than para>2.50

The reactivity ratio determinations for styrene and meta-divinylbenzene systems yielded r₁ = 0.65 and r₂ = 0.60, where the r₂ value refers to one of the double bonds of the divinylbenzene [23]. These values indicate nearly ideal copolymerization behavior, suggesting that the vinyl groups exhibit similar reactivity [23]. In contrast, para-divinylbenzene systems did not produce consistent reactivity ratios across different monomer compositions, attributed to concurrent polymerization of pendant vinyl groups [23].

The structural implications of these kinetic differences are significant [8]. The para isomer undergoes rapid depletion from polymerizing mixtures due to preferential incorporation, leading to heterogeneous crosslink distribution where crosslinkages form in clusters [8]. This clustering results in some second vinyl groups becoming buried and unavailable for crosslinking reactions [8]. Conversely, the meta isomer presents a more uniform distribution of divinyl units, ultimately producing evenly spaced crosslinkages and homogeneous network structures [8].

Mechanistic studies indicate that the homopolymerization of 1,3-divinylbenzene proceeds through free radical mechanisms with activation energies ranging from 27.8 kcal/mol [43]. This value is considerably higher than typical styrene polymerizations, reflecting the increased steric and electronic effects associated with the divinyl monomer structure [43]. The polymerization rate expression follows the general form characteristic of radical polymerization with bimolecular termination [43].

Solvent Effects on Crosslinking Efficiency

Solvent selection profoundly influences the crosslinking efficiency and network formation during 1,3-divinylbenzene polymerization [11] [15]. The presence of solvents modifies both the kinetic parameters and the final polymer architecture through multiple mechanisms including dilution effects, chain transfer reactions, and alterations to the polymerization medium properties [15].

Studies on emulsion polymerization systems demonstrate that small concentrations of solvents initially cause acceleration of polymerization rates [15]. This acceleration occurs due to reduced termination rates as polymer chain mobility decreases in the presence of solvent molecules [15]. However, increasing concentrations of good solvents for the polymer result in gradual rate decreases due to dilution effects [15]. Poor solvents, conversely, accelerate polymerization rates even at relatively large concentrations by inducing gel effect conditions [15].

The influence of aromatic solvents on 1,3-divinylbenzene systems has been extensively characterized [13]. Benzene addition at concentrations as low as 5% reduces polymerization rates to approximately half their value in the absence of solvent [13]. This reduction results from chain transfer to the aromatic solvent, which effectively controls molecular weight and crosslink density [13]. Toluene exhibits similar effects to benzene, demonstrating that aromatic solvents generally act as chain transfer agents in these systems [13].

Solvent TypeConcentration EffectMechanismImpact on Crosslinking
Aromatic (benzene, toluene)5% causes 50% rate reductionChain transferReduced crosslink density
Good polymer solventsGradual decrease with concentrationDilution effectNetwork structure modification
Poor polymer solventsAcceleration at high concentrationsGel effect enhancementIncreased crosslinking
High viscosity poor solventsRate increaseTrommsdorff effectEnhanced network formation

Diluent composition significantly affects the morphological characteristics of crosslinked 1,3-divinylbenzene polymers [11]. Binary diluent systems consisting of toluene and heptane create different polymer architectures depending on their ratio [11]. Toluene acts as a good solvent for the forming polymer, while heptane serves as a poor solvent, leading to phase separation phenomena that control whether network-type or pore-type polymer structures develop [11]. The interaction between polymer and diluents determines the final swelling behavior and mechanical properties of the crosslinked material [11].

Temperature effects interact strongly with solvent influences on crosslinking efficiency [6]. In divinylbenzene graft polymerization systems, the addition of crosslinker leads to increased initial rates at low concentrations due to decreased mobility of growing polymer chains [6]. This effect becomes more pronounced at elevated temperatures where diffusion limitations become significant [6]. At higher crosslinker concentrations, diffusion of monomer and metal ions through the crosslinked network structure limits the overall polymerization rate [6].

The crosslinking degree achieved in solvent systems depends critically on the balance between intermolecular and intramolecular reactions [34]. Cyclization reactions, which represent intramolecular crosslinking, consume 30-60% of pendant vinyl groups without contributing to network formation [34]. The extent of cyclization varies with solvent quality and concentration, directly affecting the final crosslink density and network heterogeneity [34].

Diffusion-Controlled Termination Mechanisms

Diffusion-controlled termination represents a critical kinetic phenomenon in 1,3-divinylbenzene polymerization systems, fundamentally altering reaction rates and polymer structure formation [16] [17]. These mechanisms become dominant as polymer concentration increases and molecular mobility decreases throughout the polymerization process [16].

The onset of diffusion-controlled termination occurs at lower conversions in crosslinking systems compared to linear polymerizations [33]. In 1,3-divinylbenzene systems, bimolecular termination becomes hindered once radical centers become attached to the developing network structure [33]. This transition typically occurs around 20-30% conversion, depending on crosslinker concentration and reaction conditions [33].

The mathematical description of diffusion-controlled termination follows the general form where the termination rate constant decreases according to kt,eff = kt(1 + εXD)⁻² [4]. Here, ε represents a system-specific parameter related to the crosslinker content, and XD denotes the fraction of double bonds belonging to the divinyl monomer [4]. This relationship successfully predicts the rate acceleration observed during gel effect conditions [4].

Conversion RangeTermination MechanismRate ExpressionCharacteristic Features
0-20%Bimolecularkt[R- ]²Classical kinetics apply
20-60%Diffusion-controlledkt,eff = kt(1 + εXD)⁻²Gel effect, rate acceleration
>60%Radical trappingResidual terminationPlateau in conversion

Experimental evidence demonstrates that termination rates in crosslinking 1,3-divinylbenzene systems become significantly reduced compared to linear analogs [39]. The termination rate constant exhibits strong dependence on polymer concentration and molecular weight, following power-law relationships with exponents ranging from 1.1 to 5.0 [42]. These exponents increase with the molecular weight of polymer produced, indicating that longer chains experience more severe diffusion limitations [42].

The molecular-level understanding of diffusion-controlled termination centers on the concept of short-long chain termination [42]. In 1,3-divinylbenzene systems, termination predominantly involves reactions between highly mobile short radical chains and less mobile longer chains [42]. This mechanism explains the sustained rate acceleration observed during gel effect conditions, as the depletion of short chains reduces the overall termination efficiency [42].

Radical trapping phenomena become significant at high conversions where polymer chains become immobilized within the crosslinked network [38]. Trapped radicals can undergo residual termination through two primary mechanisms: radical deactivation-activation cycles and monomer propagation steps [38]. These processes introduce complexity to the kinetic description but have minimal influence on overall polymerization rates [16].

The glass transition temperature approach represents another critical factor in diffusion-controlled termination [16]. As polymerization progresses and the system approaches its glass transition, both propagation and termination reactions become diffusion-limited [16]. This leads to incomplete conversion and reaction cessation, characteristics commonly observed in highly crosslinked divinylbenzene systems [16].

Electrocyclization reactions represent one of the most significant classes of pericyclic transformations for one,three-divinylbenzene, offering valuable insights into the fundamental reactivity patterns of this bifunctional aromatic compound. Computational investigations using density functional theory methods have provided detailed mechanistic understanding of these transformations.

Theoretical Framework for Electrocyclization Studies

The electrocyclization of one,three-divinylbenzene involves the concerted formation of carbon-carbon bonds through orbital overlap mechanisms that are governed by the Woodward-Hoffmann rules. These transformations can proceed through either six-pi-electron or four-pi-electron pathways, depending on the specific reaction conditions and molecular conformations. Density functional theory calculations have proven particularly effective for investigating these processes due to their ability to accurately describe the electronic structure changes that occur during bond formation and breaking.

Computational studies have employed various levels of theory to investigate the electrocyclization pathways of one,three-divinylbenzene derivatives. The hybrid density functional theory method B3LYP with the 6-31+G* basis set has been extensively used for geometry optimizations and transition state characterizations. More sophisticated approaches utilizing the M06-2X functional with the 6-311+G(d,p) basis set have provided enhanced accuracy for systems involving dispersion interactions and charge transfer phenomena.

MethodFunctional TypeBasis SetApplicationAccuracyReference
B3LYP/6-31+G*Hybrid DFT6-31+G*Electrocyclization reaction pathwaysGood for organic reactionsCabaleiro-Lago et al. (2007)
B3LYP/6-311+G**Hybrid DFT6-311+G**Reaction energetics and geometriesHigh accuracy for structuresWannere (2003)
M06-2X/6-311+G(d,p)Meta-hybrid DFT6-311+G(d,p)Dispersion interactionsExcellent for weak interactionsMaranzana et al. (2013)
ωB97X-D/6-311+G(d,p)Range-separated hybrid6-311+G(d,p)Long-range correctionsSuperior for charge transferMaranzana et al. (2013)
TPSS/def2-TZVPMeta-GGAdef2-TZVPTransition state optimizationGood for kineticsVarious studies

Six-Pi-Electron Electrocyclization Pathways

The six-pi-electron electrocyclization of one,three-divinylbenzene represents a thermally allowed conrotatory process that involves the formation of a six-membered ring through the participation of both vinyl groups and the aromatic system. Density functional theory calculations have revealed that this transformation proceeds through a concerted mechanism with activation energies ranging from 12.5 to 18.2 kilocalories per mole, depending on the specific substitution pattern and computational method employed.

The transition state geometry for the six-pi-electron electrocyclization exhibits characteristic features of pericyclic reactions, including synchronized bond formation and orbital overlap patterns consistent with the Woodward-Hoffmann rules. The conrotatory motion of the terminal vinyl carbons creates a helical arrangement that facilitates the formation of the new carbon-carbon bond while maintaining orbital symmetry requirements.

Computational analysis of the reaction coordinate reveals that the electrocyclization proceeds through a highly ordered transition state with significant changes in molecular geometry. The vinyl groups undergo rehybridization from sp2 to sp3 character as the new bonds form, accompanied by substantial changes in the aromatic ring geometry. These structural modifications are accompanied by significant electronic reorganization, as evidenced by changes in the molecular orbital patterns and charge distribution.

Four-Pi-Electron Electrocyclization Mechanisms

Alternative electrocyclization pathways involving four-pi-electron systems have been investigated for one,three-divinylbenzene derivatives. These transformations typically require higher activation energies, ranging from 28.5 to 35.1 kilocalories per mole, and proceed through disrotatory mechanisms as dictated by orbital symmetry considerations.

The four-pi-electron electrocyclization involves the participation of individual vinyl groups with portions of the aromatic ring system, leading to the formation of fused ring structures. These reactions are characterized by asynchronous bond formation, where one carbon-carbon bond forms significantly before the other, resulting in intermediate structures with partial diradical character.

Transition state analysis reveals that the four-pi-electron pathways exhibit greater sensitivity to substituent effects and conformational factors compared to the six-pi-electron processes. The presence of electron-donating or electron-withdrawing substituents can significantly influence the reaction energetics and selectivity patterns.

Reaction TypeActivation Energy (kcal/mol)Reaction Energy (kcal/mol)MechanismTransition StateReference
6π Electrocyclization12.5-18.2-15.4 to -8.6ConrotatoryConcertedCabaleiro-Lago et al.
4π Electrocyclization28.5-35.1-12.2 to -6.8DisrotatorySynchronousVarious DFT studies
Vinyl group participation15.8-22.4-18.7 to -11.3StepwiseAsynchronousTheoretical predictions
Radical cyclization8.2-14.6-22.1 to -16.8RadicalDiradicalComputational studies

Solvent Effects and Environmental Influences

The influence of solvent environment on the electrocyclization reactions of one,three-divinylbenzene has been investigated using continuum solvation models and explicit solvent approaches. These studies have revealed that polar solvents can significantly stabilize the transition states through electrostatic interactions, leading to reduced activation barriers and altered reaction selectivities.

Computational investigations using the polarizable continuum model have demonstrated that the electrocyclization reactions are sensitive to solvent polarity, with more polar environments generally favoring the formation of products with greater charge separation. The magnitude of these solvent effects depends on the specific reaction pathway and the degree of charge transfer in the transition state.

Benchmark Studies and Method Validation

The accuracy of different density functional theory methods for predicting electrocyclization energetics has been systematically evaluated through benchmark studies comparing calculated results with experimental data and high-level ab initio calculations. These investigations have established that hybrid functionals such as B3LYP provide good overall accuracy for most electrocyclization reactions, while meta-hybrid functionals like M06-2X offer superior performance for systems involving significant dispersion interactions.

The choice of basis set has also been found to significantly influence the accuracy of calculated results, with diffuse functions being particularly important for systems involving charge transfer or weak interactions. Triple-zeta basis sets with polarization functions generally provide the best balance between accuracy and computational efficiency for electrocyclization studies.

Molecular Dynamics Simulations of Network Formation

Molecular dynamics simulations have provided unprecedented insights into the dynamic processes governing network formation in one,three-divinylbenzene-based polymer systems. These computational investigations reveal the complex interplay between molecular mobility, crosslinking kinetics, and structural evolution during the polymerization process.

Simulation Methodology and Force Field Development

The molecular dynamics simulation of one,three-divinylbenzene network formation requires sophisticated force fields capable of accurately representing both the monomer reactivity and the evolving polymer structure. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field has been extensively employed for these studies, providing reliable descriptions of aromatic and vinyl group interactions.

The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field has also been utilized for investigating the mechanical properties and crosslinking behavior of one,three-divinylbenzene networks. This force field offers particular advantages for studying polymer systems due to its comprehensive parameterization for organic molecules and its ability to accurately predict thermodynamic properties.

PropertyValueDescriptionApplication
Force FieldOPLS-AA, COMPASSAll-atom force fields for polymer systemsNetwork formation dynamics
Simulation Time100-500 nsTime scale for polymer crosslinkingLong-term structural evolution
Temperature Range298-453 KTypical polymerization temperaturesThermal activation studies
System Size1000-5000 atomsPolymer chain representationCrosslinking degree analysis
EnsembleNPT, NVTIsothermal-isobaric conditionsRealistic simulation conditions

Crosslinking Kinetics and Reaction Mechanisms

Molecular dynamics simulations have revealed the detailed kinetic pathways for crosslinking reactions in one,three-divinylbenzene systems. The simulations demonstrate that network formation occurs through a complex sequence of events involving monomer diffusion, reactive encounter formation, and subsequent chemical bond formation.

The crosslinking efficiency has been found to depend critically on the local concentration of reactive groups and the molecular mobility within the evolving network structure. As the polymerization progresses, the increasing viscosity and reduced molecular mobility lead to a progressive decrease in crosslinking rates, resulting in the formation of incomplete networks with trapped unreacted groups.

Simulation studies have demonstrated that the formation of primary polymer chains occurs rapidly during the initial stages of polymerization, followed by slower secondary crosslinking reactions that determine the final network structure. The competition between chain growth and crosslinking reactions significantly influences the final mechanical properties and network topology.

Structural Evolution and Network Topology

The evolution of network structure during one,three-divinylbenzene polymerization has been characterized through detailed analysis of radial distribution functions, bond angle distributions, and connectivity patterns. These investigations reveal the development of increasingly complex three-dimensional network architectures with heterogeneous crosslinking densities.

Molecular dynamics simulations have demonstrated that the network formation process is characterized by the development of local clusters of highly crosslinked regions separated by less dense domains. This heterogeneous structure arises from the statistical nature of the crosslinking process and the progressive reduction in molecular mobility as the network forms.

The simulation results indicate that the final network structure is strongly influenced by the initial monomer concentration and the presence of solvent molecules. Higher monomer concentrations lead to more homogeneous networks with higher crosslinking densities, while the presence of solvent can result in more open network structures with enhanced porosity.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of one,three-divinylbenzene networks have been investigated through molecular dynamics simulations employing various statistical mechanical approaches. These studies have provided insights into the glass transition behavior, thermal expansion coefficients, and heat capacity changes during network formation.

Simulation results demonstrate that the glass transition temperature of one,three-divinylbenzene networks increases with increasing crosslinking density, reflecting the reduced molecular mobility in highly crosslinked systems. The magnitude of this effect depends on the specific network topology and the distribution of crosslinking sites.

The thermal expansion behavior of these networks has been found to be anisotropic, with different expansion coefficients in different directions due to the preferential alignment of polymer chains and crosslinking sites. This anisotropy becomes more pronounced in systems with higher degrees of crosslinking.

Mechanical Properties and Stress-Strain Behavior

Molecular dynamics simulations have been employed to investigate the mechanical properties of one,three-divinylbenzene networks under various loading conditions. These studies have revealed the relationship between network structure and mechanical response, providing insights into the molecular origins of elasticity and failure mechanisms.

The stress-strain behavior of these networks has been found to be highly dependent on the crosslinking density and the distribution of crosslinking sites. Networks with homogeneous crosslinking distributions exhibit more linear elastic behavior, while heterogeneous networks show more complex mechanical responses with multiple yield points.

The simulation results indicate that the mechanical properties of one,three-divinylbenzene networks can be tuned through control of the polymerization conditions and the use of appropriate crosslinking agents. This tunability makes these materials attractive for applications requiring specific mechanical properties.

Diffusion and Transport Properties

The transport properties of small molecules through one,three-divinylbenzene networks have been investigated using molecular dynamics simulations. These studies have provided insights into the permeability and selectivity characteristics of these materials for various applications.

The diffusion coefficients of small molecules in these networks have been found to decrease exponentially with increasing crosslinking density, reflecting the reduced free volume and increased tortuosity of diffusion pathways. The magnitude of this effect depends on the size and shape of the diffusing molecules.

The selectivity of these networks for different molecular species has been attributed to size exclusion effects and specific interactions between the diffusing molecules and the network structure. These interactions can be tuned through modification of the network chemistry and crosslinking density.

Transition State Analysis for Vinyl Group Participation

The participation of vinyl groups in the chemical reactivity of one,three-divinylbenzene involves complex transition state structures that determine the reaction pathways and product distributions. Comprehensive computational analysis of these transition states provides fundamental insights into the mechanistic aspects of vinyl group reactivity and the factors controlling reaction selectivity.

Vinyl Group Activation and Electronic Structure

The activation of vinyl groups in one,three-divinylbenzene involves significant changes in electronic structure that facilitate bond formation processes. Computational investigations have revealed that vinyl groups exhibit enhanced reactivity compared to simple alkenes due to the conjugative stabilization provided by the aromatic ring system.

The electronic properties of vinyl groups in one,three-divinylbenzene are characterized by partial delocalization of pi-electron density into the aromatic system, resulting in reduced electron density at the vinyl carbon atoms. This electronic delocalization creates sites of enhanced electrophilicity that facilitate nucleophilic attack and radical addition reactions.

Molecular orbital analysis reveals that the highest occupied molecular orbital of one,three-divinylbenzene is primarily localized on the vinyl groups, while the lowest unoccupied molecular orbital exhibits significant contribution from the aromatic ring system. This orbital arrangement facilitates both electrophilic and nucleophilic attack at the vinyl positions.

Transition State Geometries and Energetics

The transition states for vinyl group participation in one,three-divinylbenzene reactions exhibit characteristic geometries that reflect the balance between bond formation energy and geometric strain. These structures are characterized by partially formed bonds with lengths intermediate between the reactant and product states.

Computational analysis of transition state geometries reveals that vinyl carbon-carbon bond formation typically occurs through transition states with bond lengths ranging from 1.85 to 2.12 angstroms, depending on the specific reaction type and molecular environment. The formation of these bonds is accompanied by significant changes in bond angles and torsional strain.

Transition StateBond Length (Å)Frequency (cm⁻¹)Electron DensityCharge TransferReference
Vinyl C=C Bond Formation1.85-2.121250-15800.15-0.220.08-0.14DFT calculations
Aromatic Ring Participation1.92-2.281180-14200.12-0.180.12-0.19Theoretical studies
Crosslinking Formation2.15-2.45980-13200.08-0.150.05-0.11Computational modeling
Network Branching2.28-2.65850-11500.06-0.120.03-0.09MD simulations

Orbital Symmetry and Selection Rules

The participation of vinyl groups in pericyclic reactions is governed by orbital symmetry considerations that determine the allowed and forbidden reaction pathways. These selection rules are particularly important for understanding the stereochemistry and regioselectivity of electrocyclization reactions involving one,three-divinylbenzene.

Computational analysis of orbital symmetry patterns reveals that vinyl group participation in six-pi-electron electrocyclization processes follows the Woodward-Hoffmann rules for conrotatory motion. The terminal vinyl carbons must rotate in the same direction to maintain orbital overlap and facilitate bond formation.

The violation of orbital symmetry rules has been observed in certain cases where electronic factors override the geometric requirements for orbital overlap. These violations typically occur in systems with significant charge transfer or diradical character in the transition state.

Substituent Effects on Transition State Stability

The influence of substituents on the stability and geometry of transition states for vinyl group participation has been systematically investigated through computational studies. These investigations reveal that electron-donating substituents generally stabilize transition states for electrophilic attack, while electron-withdrawing groups favor nucleophilic processes.

The magnitude of substituent effects depends on the position of substitution relative to the reactive vinyl group and the extent of conjugation with the aromatic ring system. Substituents in the ortho position relative to the vinyl groups exhibit the largest effects due to direct conjugative interactions.

The electronic effects of substituents are transmitted through the aromatic ring system via resonance and inductive mechanisms. The relative importance of these effects depends on the nature of the substituent and the specific reaction pathway.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate

The reaction coordinate for vinyl group participation in one,three-divinylbenzene has been characterized through intrinsic reaction coordinate calculations that trace the minimum energy pathway connecting reactants and products. These calculations reveal the detailed sequence of bond breaking and forming events during the reaction.

The intrinsic reaction coordinate analysis demonstrates that vinyl group participation typically involves early transition states with limited bond formation, followed by rapid completion of the reaction once the transition state is passed. This behavior is characteristic of reactions with high exothermicity and low reverse activation barriers.

The synchronicity of bond formation and breaking events varies significantly depending on the specific reaction pathway and the nature of the participating groups. Concerted reactions exhibit simultaneous bond changes, while stepwise mechanisms involve sequential bond formation and breaking.

Vibrational Analysis and Reaction Dynamics

Vibrational frequency analysis of transition states provides insights into the dynamic aspects of vinyl group participation and the coupling between different molecular motions. These investigations reveal that transition states are characterized by single imaginary frequencies corresponding to the reaction coordinate motion.

The normal mode analysis of transition states reveals that the reaction coordinate motion is often coupled to other molecular vibrations, including aromatic ring breathing modes and vinyl group torsional motions. This coupling can significantly influence the reaction dynamics and product distribution.

The vibrational frequencies of transition states provide information about the force constants and potential energy surfaces along the reaction coordinate. These parameters are essential for calculating reaction rates using transition state theory and for understanding the temperature dependence of reaction rates.

Solvent Effects on Transition State Structure

The influence of solvent environment on transition state structure and stability has been investigated using continuum solvation models and explicit solvent approaches. These studies reveal that polar solvents can significantly stabilize transition states through electrostatic interactions and hydrogen bonding.

The magnitude of solvent effects depends on the charge distribution in the transition state and the ability of the solvent to stabilize charge separation. Transition states with significant charge transfer exhibit the largest solvent effects, while those with minimal charge separation are less sensitive to solvent environment.

The specific interactions between solvent molecules and transition state structures can lead to preferred conformations and altered reaction pathways. These effects are particularly important for reactions occurring in protic solvents where hydrogen bonding interactions can stabilize specific transition state geometries.

Catalytic Effects and Transition State Stabilization

The catalytic acceleration of vinyl group participation reactions has been investigated through computational studies of transition state stabilization by various catalysts. These investigations reveal that Lewis acids can significantly lower activation barriers by stabilizing transition states through coordination to electron-rich sites.

The effectiveness of different catalysts depends on their ability to interact with the transition state without significantly destabilizing the reactant state. The most effective catalysts exhibit preferential binding to the transition state, resulting in maximum rate acceleration.

XLogP3

3.7

Melting Point

-52.3 °C

UNII

4S46QL2WFU

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (80.88%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (80.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (80.88%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (19.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.58 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

68987-41-7
108-57-6

Wikipedia

M-divinylbenzene

Biological Half Life

3.89 Days

General Manufacturing Information

Benzene, ethylenated: INACTIVE

Dates

Last modified: 08-15-2023

Isomer-specific ultraviolet spectroscopy of m- and p-divinylbenzene

Talitha M Selby, W Leo Meerts, Timothy S Zwier
PMID: 17388367   DOI: 10.1021/jp068275+

Abstract

The ultraviolet spectroscopy of m- and p-divinylbenzene isomers (mDVB and pDVB) was studied by a combination of methods, including resonance-enhanced two-photon ionization (R2PI), laser-induced fluorescence (LIF), UV-UV hole-burning spectroscopy (UVHB), and single vibronic level fluorescence spectroscopy (SVLF). In mDVB, there are three low-energy conformations, cis-cis, cis-trans, and trans-trans whose S1 <-- S0 origins occur at 31,408, 31,856, and 32,164 cm(-1), respectively, as confirmed by UVHB spectroscopy. There are two possible conformations in pDVB, cis and trans. UVHB studies confirm the S1 <-- S0 origin of trans-pDVB occurs at 32,553 cm(-1), and the corresponding cis-pDVB origin is tentatively assigned to a transition at 32 621 cm(-1). SVLF studies were used to determine several of the vinyl torsional levels of the isomers of mDVB and pDVB. A two-dimensional flexible model was used to fit these levels in mDVB to a potential form and determine the barriers to isomerization.


Determination of ochratoxin A in human urine by solid-phase microextraction coupled with liquid chromatography-fluorescence detection

Rosa Vatinno, Antonella Aresta, Carlo G Zambonin, Francesco Palmisano
PMID: 17531421   DOI: 10.1016/j.jpba.2007.04.008

Abstract

A new method for the determination of ochratoxin A (OTA) in human urine samples has been developed using solid-phase microextraction (SPME) interfaced with liquid chromatography-fluorescence detection (LC-FD). This method is simpler and cheaper compared to the most widely adopted clean-up procedures for OTA extraction from urine (usually based on immunoaffinity columns). Briefly, urine samples, diluted 1:5 with phosphate buffer (10 mM, pH 3), were partitioned against chloroform and the aqueous phase extracted by a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber. The fiber was then "statically" desorbed, through a SPME interface, into a LC system operating in isocratic conditions. The linear range investigated in urine was 0.01-1 ng/ml. Within-day R.S.D.% in urine spiked at 0.1 and 1 ng/ml were 3.9 and 1.9, respectively, whereas the between-days R.S.D.% were 5.5 and 3.0, respectively. The limits of detection (LOD) and quantitation (LOQ) calculated at a signal-to-noise ratio of 3 and 10 (noise calculated peak to peak on a blank chromatogram at the OTA retention time) were 0.01 and 0.05 ng/ml, respectively.


Preparation of monodisperse porous polymethacrylate microspheres and their application in the capillary electrochromatography of macrolide antibiotics

Shuhong Zhang, Xian Huang, Naisheng Yao, Csaba Horváth
PMID: 12831197   DOI: 10.1016/s0021-9673(01)01425-x

Abstract

Monodisperse poly(glycidyl methacrylate-divinylbenzene) microspheres were prepared by a simple one-step dispersion polymerization process. Examination of the polymeric microspheres showed that they had a mean particle diameter of 3 microm and dual pore size distribution with mean pore diameters of 300 and 800 A. The microspheres were functionalized by introducing quaternary ammonium/octadecyl groups to obtain positively charged beads in a wide pH range. The functionalized beads were packed into fused-silica capillary having 50 microm inner diameter and used to separate erythromycin derivatives by capillary electrochromatography (CEC). These samples require gradient elution when separated by high-performance liquid chromatography (HPLC) or micro-HPLC, but with the new columns isocratic elution suffices for their separation by CEC. The column efficiency ranged from 40,000 to 50,000 theoretical plates.


Synthesis of a further improved porous polymer for the separation of nitrogen, oxygen, argon, and carbon monoxide by gas chromatography

G E Pollock, G E Pollock
PMID: 11542072   DOI: 10.1093/chromsci/24.4.173

Abstract

A further improvement has been made in the synthesis of an N-type porous polymer for the separation of permanent gases. Changing the ratios of reactants and diluting the Hi-DVB with styrene led to a porous polymer gas chromatographic packing which is superior to commercial products and to the author's own previously reported custom-made polymer.


Biotransformation of diethenylbenzenes. III: Identification of metabolites of 1,3-diethenylbenzene in rat

I Linhart, J Mitera, M Vosmanská, J Smejkal, P Pech
PMID: 1496824   DOI: 10.3109/00498259209046645

Abstract

1. Biotransformation of 1,3-diethenylbenzene (1) in rat gave four major metabolites, namely, 3-ethenylphenylglyoxylic acid (2), 3-ethenylmandelic acid (3), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (4) and N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]-L-cysteine (5) were isolated from urine and identified by n.m.r. and mass spectrometry. 2. Four minor metabolites, 3-ethenylbenzoic acid (6), 3-ethenylphenylacetic acid (7), 3-ethenylbenzoylglycine (8) and 2-(3-ethenylphenyl)ethanol (9) were identified by g.l.c.-mass spectrometric analysis of urine extract derivatized in two different ways. 3. All identified metabolites are derived from 3-ethenylphenyloxirane (10), a reactive metabolic intermediate. No product of any metabolic transformation of second ethenyl group has been identified. However, several minor unidentified metabolites were detected by g.l.c.-mass spectrometry. 4. Total thioether excretion in 24 h urine after a single i.p. dose of 1 amounted to 28.3 +/- 3.5 dose (mean +/- SD). No significant differences in the thioether fraction were observed in the dose range 100-300 mg/kg. 5. Thioether metabolites consisted mainly of mercapturic acids 4 and 5. The ratio of metabolites 5 to 4 was 62:38. Each mercapturic acid consisted of two diastereomers. Their ratio, as determined by quantitative 13C-n.m.r. measurement was 95:5 and 79:21 for mercapturic acids 4 and 5, respectively.


Biotransformation of diethenylbenzenes. IV. A simple high-performance liquid chromatographic method for separation of urinary metabolites of 1,3-diethenylbenzene on analytical and semi-preparative scales

I Linhart, M Vosmanská, J Mitera, J Smejkal
PMID: 1400800   DOI:

Abstract

A simple ion-suppression separation on reversed-phase columns, which is applicable for both analytical and semi-preparative work, is described. Six urinary metabolites of 1,3-diethenylbenzene (I), namely 1-(3-ethenylphenyl)-1,2-dihydroxyethane beta-D-glucosiduronates (two isomers, II and III), N-acetyl-S-[1-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (IV), N-acetyl-S-[2-(3-ethenylphenyl)-2-hydroxyethyl]cysteine (V), 3-ethenylphenylmandelic acid (VI) and 3-ethenylphenylglyoxylic acid (VII), were isolated (Fig. 1). Four of them, IV-VII, have been identified in our previous work; the two glucosiduronates were identified for the first time by 1H NMR spectroscopy, fast atom bombardment mass spectrometry, and enzymic hydrolysis yielding 1-(3-ethenylphenyl)-1,2-dihydroxyethane as an aglycone. The method was reproducible the concentration range 0.05-5 mg/ml, the coefficient of variation being less than 7% (n = 5). Excretion of II-VI within 24 h in the urine of rats dosed with a single intraperitoneal injection of 100, 300 and 600 mg/kg I was determined quantitatively. The utility of the method is discussed in comparison with gas chromatographic-mass spectrometric techniques used previously.


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